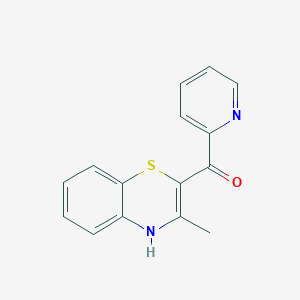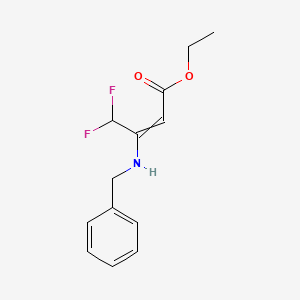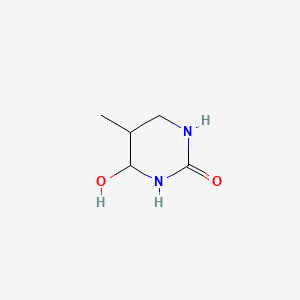![molecular formula C16H29O5P B14357013 2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octan-4-YL dodecanoate CAS No. 90138-77-5](/img/structure/B14357013.png)
2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octan-4-YL dodecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6,7-Trioxa-1-phosphabicyclo[222]octan-4-YL dodecanoate is a chemical compound that belongs to the class of phosphabicyclo compounds These compounds are characterized by their unique bicyclic structure containing phosphorus, oxygen, and carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octan-4-YL dodecanoate typically involves the reaction of 2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane with dodecanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. Common reagents used in this synthesis include catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octan-4-YL dodecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted phosphabicyclo compounds.
Aplicaciones Científicas De Investigación
2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octan-4-YL dodecanoate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its unique structure.
Industry: Utilized as a flame retardant additive in polymeric materials to enhance fire resistance.
Mecanismo De Acción
The mechanism of action of 2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octan-4-YL dodecanoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. In coordination chemistry, it acts as a ligand, forming stable complexes with transition metals and influencing their reactivity.
Comparación Con Compuestos Similares
Similar Compounds
4-Isopropyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane: Similar structure but with an isopropyl group.
4-Methyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane: Contains a methyl group instead of a dodecanoate ester.
4-Ethyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-oxide: An oxidized derivative with an ethyl group.
Uniqueness
2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octan-4-YL dodecanoate is unique due to its long-chain ester group, which imparts distinct physicochemical properties. This makes it particularly useful in applications requiring hydrophobicity and compatibility with organic solvents.
Propiedades
Número CAS |
90138-77-5 |
|---|---|
Fórmula molecular |
C16H29O5P |
Peso molecular |
332.37 g/mol |
Nombre IUPAC |
2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-yl dodecanoate |
InChI |
InChI=1S/C16H29O5P/c1-2-3-4-5-6-7-8-9-10-11-15(17)21-16-12-18-22(19-13-16)20-14-16/h2-14H2,1H3 |
Clave InChI |
NURNOAPICJSDAO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(=O)OC12COP(OC1)OC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-({2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}azanediyl)diacetonitrile](/img/structure/B14356934.png)


![7-Benzyl-9-hydroxy-3-phenyl-3lambda~5~-phosphabicyclo[3.3.1]nonan-3-one](/img/structure/B14356952.png)
![S-Ethyl methyl[1-(4-methylphenyl)ethyl]carbamothioate](/img/structure/B14356966.png)
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-methylcarbamate](/img/structure/B14356978.png)
![Benzoic acid,4-butoxy-,4-[(4-butyl-2-methylphenyl)azo]phenyl ester](/img/structure/B14356986.png)
![7-Ethyl-7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one](/img/structure/B14356991.png)
![1-[2-(Difluoromethoxy)phenyl]-3-methylidenepyrrolidine-2,5-dione](/img/structure/B14356995.png)
![8-(Butylsulfanyl)-3,10-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14357000.png)



![1-[(5-Methyl-1H-imidazol-4-yl)methyl]piperidine](/img/structure/B14357025.png)
